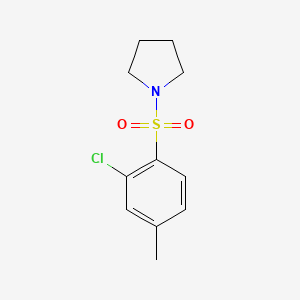
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, also known as McPAH, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to the activation of dopamine receptors and the subsequent physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several biochemical and physiological effects, including the activation of dopamine receptors and the subsequent release of dopamine in the brain. This increase in dopamine concentration leads to the activation of the reward pathway in the brain, which is responsible for the feelings of pleasure and motivation. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to have an inhibitory effect on the uptake of serotonin, another neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to be stable in solution and can be easily synthesized using various methods. However, 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has some limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, including the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine could also be used in the development of new treatments for addiction and other neuropsychiatric disorders. Additionally, the synthesis of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine analogs could lead to the development of more potent and selective compounds for the study of dopamine transporters.
Métodos De Síntesis
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine is synthesized using various methods, including the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been used in several scientific research studies, including the investigation of the effects of this compound on the brain and the nervous system. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been found to have an inhibitory effect on the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been used in the study of drug addiction and the development of new treatments for addiction.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-9-4-5-11(10(12)8-9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLSWFUVMOZAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
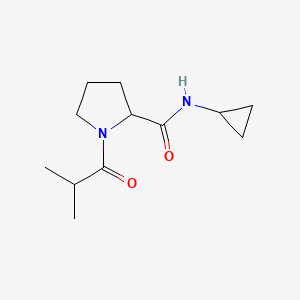
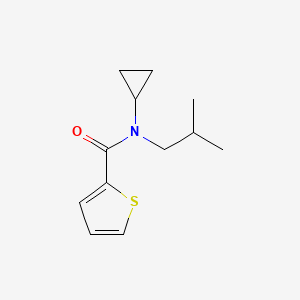
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
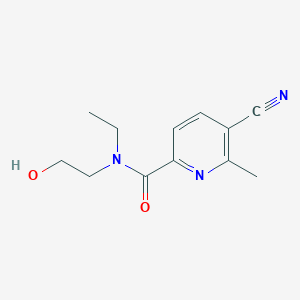
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)

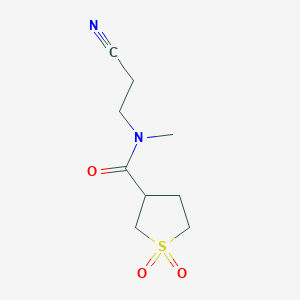
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)